An In-depth Technical Guide to (R)-4-Benzylthiazolidine-2-thione: Properties and Applications in Asymmetric Synthesis
An In-depth Technical Guide to (R)-4-Benzylthiazolidine-2-thione: Properties and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Benzylthiazolidine-2-thione is a crucial chiral auxiliary in modern organic synthesis, prized for its ability to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions. Its rigid heterocyclic structure and the stereodirecting influence of the benzyl group at the C4 position make it an invaluable tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physical and chemical properties of (R)-4-Benzylthiazolidine-2-thione, along with detailed protocols for its synthesis, characterization, and application in asymmetric synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-4-Benzylthiazolidine-2-thione is essential for its effective use and manipulation in a laboratory setting.
General Characteristics
(R)-4-Benzylthiazolidine-2-thione is a white to off-white crystalline solid at room temperature.[1] Its key identifiers and molecular properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 110199-17-2 | |
| Molecular Formula | C₁₀H₁₁NS₂ | |
| Molecular Weight | 209.33 g/mol | |
| Appearance | Crystalline solid | [1] |
| Optical Activity | [α]₂₀/D +122±5° (c = 1% in chloroform) |
Solubility
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Acetone
-
Methanol (MeOH)
-
Ethanol (EtOH)
It exhibits limited solubility in non-polar solvents such as hexanes and is generally insoluble in water.
Melting Point
The melting point of (R)-4-Benzylthiazolidine-2-thione is a key indicator of its purity. While a specific value is not consistently reported in publicly available databases, the melting point of the closely related (S)-4-isopropyl-1,3-thiazolidine-2-thione is reported to be 68-69 °C. It is crucial for researchers to determine the melting point of their synthesized or purchased material as a quality control measure.
Spectral Data for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of (R)-4-Benzylthiazolidine-2-thione.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although specific peak assignments for the (R)-enantiomer are not widely published, the expected chemical shifts can be inferred from the structure and data for analogous compounds.
Expected ¹H NMR (CDCl₃) Chemical Shifts:
-
Aromatic protons (C₆H₅): Multiplet in the range of 7.20-7.40 ppm.
-
CH proton at C4: Multiplet around 4.5-4.7 ppm.
-
CH₂ protons of the benzyl group: Two doublets of doublets (dd) between 2.8 and 3.4 ppm, due to diastereotopicity.
-
CH₂ protons of the thiazolidine ring (C5): Two doublets of doublets (dd) between 3.0 and 3.6 ppm.
-
NH proton: A broad singlet typically observed between 8.0 and 9.0 ppm, which is exchangeable with D₂O.
Expected ¹³C NMR (CDCl₃) Chemical Shifts:
-
Thione carbon (C=S): Signal in the downfield region, typically around 200-205 ppm.
-
Aromatic carbons (C₆H₅): Multiple signals between 127 and 138 ppm.
-
CH carbon at C4: Signal around 65-70 ppm.
-
CH₂ carbon of the benzyl group: Signal around 40-45 ppm.
-
CH₂ carbon of the thiazolidine ring (C5): Signal around 35-40 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for (R)-4-Benzylthiazolidine-2-thione are expected to include:
-
N-H stretch: A broad absorption band around 3100-3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Multiple sharp peaks in the range of 2850-3100 cm⁻¹.
-
C=S stretch (thione): A strong absorption band around 1200-1300 cm⁻¹.
-
C-N stretch: An absorption band in the region of 1300-1400 cm⁻¹.
-
C-S stretch: An absorption band around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For (R)-4-Benzylthiazolidine-2-thione, the molecular ion peak [M]⁺ would be observed at m/z = 209. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) and cleavage of the thiazolidine ring.
Synthesis of (R)-4-Benzylthiazolidine-2-thione
The synthesis of (R)-4-Benzylthiazolidine-2-thione is typically achieved from the readily available and chiral starting material, (R)-phenylalaninol.
Experimental Protocol: Synthesis from (R)-Phenylalaninol
This two-step procedure involves the formation of a dithiocarbamate intermediate followed by cyclization.
Step 1: Formation of the Dithiocarbamate Salt
-
To a stirred solution of (R)-phenylalaninol (1 equivalent) in ethanol, add carbon disulfide (1.5 equivalents) at room temperature.
-
Slowly add an aqueous solution of potassium hydroxide (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate of the potassium dithiocarbamate salt will form.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to (R)-4-Benzylthiazolidine-2-thione
-
Suspend the dried dithiocarbamate salt in a suitable solvent such as ethanol or water.
-
Add a slight excess of a suitable acid, such as dilute hydrochloric acid, to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Recrystallization
The crude (R)-4-Benzylthiazolidine-2-thione can be purified by recrystallization to obtain a high-purity crystalline solid.
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals under vacuum.[2][3]
Chemical Properties and Applications in Asymmetric Synthesis
(R)-4-Benzylthiazolidine-2-thione serves as a powerful chiral auxiliary, primarily through its N-acylated derivatives, to direct the stereochemical outcome of various reactions.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, and N-acyl derivatives of (R)-4-Benzylthiazolidine-2-thione are highly effective in this transformation.[4] The reaction proceeds through a rigid, chair-like transition state, leading to the formation of syn-aldol products with high diastereoselectivity.[4]
General Protocol for an Asymmetric Aldol Reaction:
-
N-Acylation: Acylate the nitrogen atom of (R)-4-Benzylthiazolidine-2-thione with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding N-acyl derivative.
-
Enolate Formation: Treat the N-acyl derivative with a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) at low temperature (typically -78 °C) to generate the corresponding (Z)-enolate.[4]
-
Aldol Addition: Add the desired aldehyde to the enolate solution at low temperature. The reaction is typically stirred for several hours at low temperature and then allowed to warm to room temperature.[4]
-
Workup and Purification: Quench the reaction with a suitable buffer solution and extract the product. The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The desired diastereomer is typically purified by column chromatography.
Caption: Workflow for an Asymmetric Aldol Reaction.
Asymmetric Michael Additions
N-enoyl derivatives of (R)-4-Benzylthiazolidine-2-thione can act as effective Michael acceptors in conjugate addition reactions with various nucleophiles, such as organocuprates and enolates. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the 1,4-addition product with high stereoselectivity.[5]
Cleavage of the Chiral Auxiliary
After the desired stereocenter(s) have been established, the chiral auxiliary must be removed under conditions that do not compromise the stereochemical integrity of the product. Several methods are available for the cleavage of N-acylthiazolidinethiones, yielding various functional groups.
Common Cleavage Methods:
-
Hydrolysis to Carboxylic Acids: Treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), provides the corresponding chiral carboxylic acid.
-
Reduction to Alcohols: The use of reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the chiral primary alcohol.
-
Conversion to Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, affords the methyl ester.
-
Conversion to Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperature can yield the corresponding chiral aldehyde.
Caption: Methods for Cleavage of the Chiral Auxiliary.
Safety and Handling
(R)-4-Benzylthiazolidine-2-thione is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-4-Benzylthiazolidine-2-thione is a versatile and highly effective chiral auxiliary for asymmetric synthesis. Its predictable stereodirecting ability, coupled with the straightforward methods for its introduction and removal, has solidified its place as a valuable tool for the construction of complex chiral molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical protocols, to aid researchers in its successful application in their synthetic endeavors.
References
Sources
- 1. R-4-Benzylthiazolidine-2-thione [myskinrecipes.com]
- 2. Home Page [chem.ualberta.ca]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. benchchem.com [benchchem.com]
- 5. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
N-Acyl-(R)-4-Benzylthiazolidine-2-thione
Stable Tetrahedral Intermediate
(at -78 °C)
Chiral Aldehyde
